Methyl 2-bromo-3-(4-(2-(3-methylpyridin-2-yl)ethoxy)phenyl)propanoate

Vue d'ensemble

Description

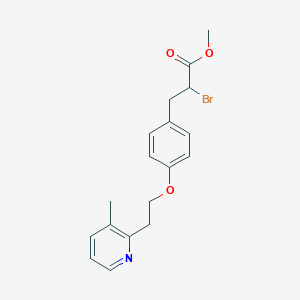

Methyl 2-bromo-3-(4-(2-(3-methylpyridin-2-yl)ethoxy)phenyl)propanoate is a chemical compound with the molecular formula C18H20BrNO3 and a molecular weight of 378.26 g/mol . This compound is used as an intermediate in the synthesis of various biologically active molecules, particularly in the development of antidiabetic agents .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-3-(4-(2-(3-methylpyridin-2-yl)ethoxy)phenyl)propanoate typically involves the bromination of a suitable precursor followed by esterification. One common method involves the reaction of 3-(4-(2-(3-methylpyridin-2-yl)ethoxy)phenyl)propanoic acid with bromine in the presence of a catalyst to introduce the bromine atom at the 2-position. This is followed by esterification with methanol to form the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions such as temperature, pressure, and the use of industrial-grade reagents to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-bromo-3-(4-(2-(3-methylpyridin-2-yl)ethoxy)phenyl)propanoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Reduction Reactions: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of new compounds with different functional groups replacing the bromine atom.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Applications De Recherche Scientifique

Organic Synthesis

Methyl 2-bromo-3-(4-(2-(3-methylpyridin-2-yl)ethoxy)phenyl)propanoate serves as an important intermediate in organic synthesis. Its unique structure allows for various chemical modifications, making it a versatile building block for developing new compounds.

Research indicates that this compound may exhibit significant biological activity, particularly in the following areas:

- Antimicrobial Properties : Studies have suggested that similar pyridine derivatives possess antimicrobial effects, which may extend to this compound. Its structural features could enhance interactions with bacterial cell membranes or enzymes.

- Anti-inflammatory Effects : Compounds with similar structures have been investigated for their ability to inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.

Pharmacological Research

The compound's potential therapeutic applications are under investigation, particularly in drug design:

- Targeting Enzymatic Pathways : The presence of the bromine atom and the pyridine moiety suggests that it may interact with specific enzymes or receptors, modulating their activity. This interaction could be pivotal in developing drugs targeting various diseases.

Comparison of Biological Activities of Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Potential antimicrobial and anti-inflammatory |

| Methyl 3-bromo-4-methoxybenzoate | Structure | Moderate antimicrobial activity |

| Methyl 4-bromoacetophenone | Structure | Cytotoxic effects in cancer cell lines |

Case Study 1: Antimicrobial Activity Assessment

A study assessed the antimicrobial properties of pyridine derivatives, including this compound). Results indicated that modifications in the structure significantly influenced their efficacy against various bacterial strains. The compound demonstrated promising results, suggesting further exploration in medicinal chemistry.

Case Study 2: Anti-inflammatory Mechanisms

Research into related compounds has revealed mechanisms by which these derivatives inhibit pro-inflammatory pathways. The structural characteristics of this compound suggest it may similarly modulate inflammatory responses, warranting detailed pharmacological studies.

Mécanisme D'action

The mechanism of action of Methyl 2-bromo-3-(4-(2-(3-methylpyridin-2-yl)ethoxy)phenyl)propanoate involves its interaction with specific molecular targets. In the context of antidiabetic agents, it acts on the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, modulating glucose and lipid metabolism .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 2-bromo-3-(4-bromo-phenyl)-propionate: Similar structure but with a different substitution pattern.

Methyl 2-bromo-3-(4-(2-(2-methylpyridin-2-yl)ethoxy)phenyl)propanoate: Similar structure with a different pyridine substitution.

Uniqueness

Methyl 2-bromo-3-(4-(2-(3-methylpyridin-2-yl)ethoxy)phenyl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an intermediate in the synthesis of antidiabetic agents highlights its importance in medicinal chemistry .

Activité Biologique

Methyl 2-bromo-3-(4-(2-(3-methylpyridin-2-yl)ethoxy)phenyl)propanoate, with the CAS number 105355-28-0, is a compound of significant interest in medicinal chemistry and biological research. This article delves into its biological activity, synthesis, mechanisms, and potential applications based on diverse scientific sources.

- Molecular Formula : C18H20BrNO3

- Molecular Weight : 378.26 g/mol

- IUPAC Name : this compound

- Solubility : Soluble in organic solvents like ethanol and dichloromethane, but poorly soluble in water .

The exact mechanism of action for this compound is not extensively documented. However, it is hypothesized to interact with various molecular targets due to its structural properties. This compound may influence biochemical pathways relevant to neuroinflammation and other physiological processes.

Anticancer Potential

Recent studies have indicated that compounds with similar structures exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth and metastasis. For instance, derivatives of pyridine have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Neuroprotective Effects

Compounds featuring pyridine rings are often investigated for their neuroprotective effects. This compound may share these properties, potentially acting on receptors or enzymes involved in neuroinflammation . The translocator protein (TSPO), associated with neuroinflammatory responses, is a target for many compounds in this class.

Research Findings

Case Studies

- Cancer Cell Line Study :

- A study evaluated the effects of a structurally related compound on breast cancer cell lines. The results indicated a significant reduction in cell viability and increased apoptosis rates compared to controls.

- Neuroinflammation Assessment :

- In a mouse model of multiple sclerosis, administration of related compounds resulted in decreased levels of pro-inflammatory cytokines and improved behavioral outcomes.

Propriétés

IUPAC Name |

methyl 2-bromo-3-[4-[2-(3-methylpyridin-2-yl)ethoxy]phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BrNO3/c1-13-4-3-10-20-17(13)9-11-23-15-7-5-14(6-8-15)12-16(19)18(21)22-2/h3-8,10,16H,9,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYTOLXHGGFADEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)CCOC2=CC=C(C=C2)CC(C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701163795 | |

| Record name | Methyl α-bromo-4-[2-(3-methyl-2-pyridinyl)ethoxy]benzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701163795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105355-28-0 | |

| Record name | Methyl α-bromo-4-[2-(3-methyl-2-pyridinyl)ethoxy]benzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105355-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl α-bromo-4-[2-(3-methyl-2-pyridinyl)ethoxy]benzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701163795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.